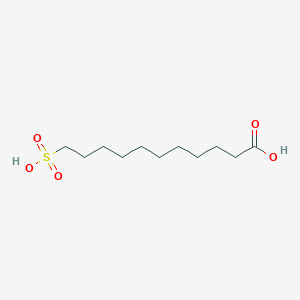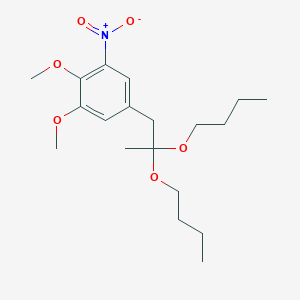
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene: is an organic compound with the molecular formula C19H31NO6 This compound is characterized by its complex structure, which includes a nitrobenzene core substituted with dibutoxypropyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-dimethoxy-3-nitrobenzene with 2,2-dibutoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrobenzene derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The dibutoxypropyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced.
Hydrolysis: The major product is the corresponding alcohol.
Scientific Research Applications
5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2-Dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibutoxypropyl and dimethoxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-3-nitrobenzene: Lacks the dibutoxypropyl group, making it less hydrophobic.
2,2-Dibutoxypropane: Lacks the nitrobenzene core, making it less reactive in redox reactions.
Properties
CAS No. |
90176-95-7 |
|---|---|
Molecular Formula |
C19H31NO6 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-(2,2-dibutoxypropyl)-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C19H31NO6/c1-6-8-10-25-19(3,26-11-9-7-2)14-15-12-16(20(21)22)18(24-5)17(13-15)23-4/h12-13H,6-11,14H2,1-5H3 |
InChI Key |
UFOCFYBIKDNFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


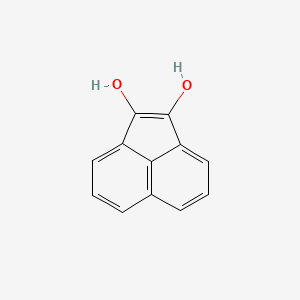
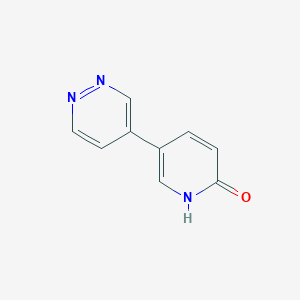
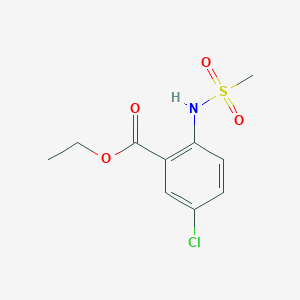
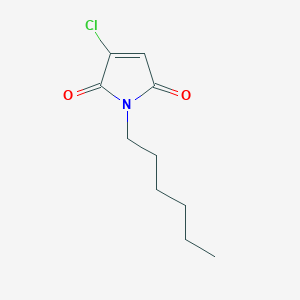
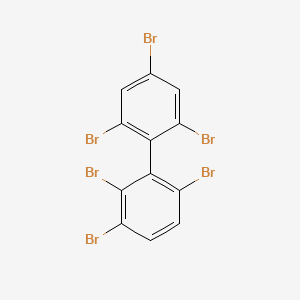

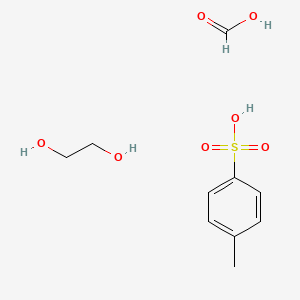
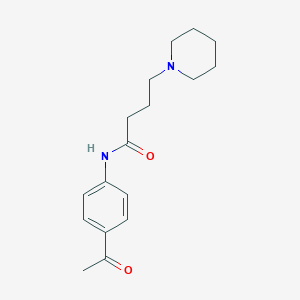
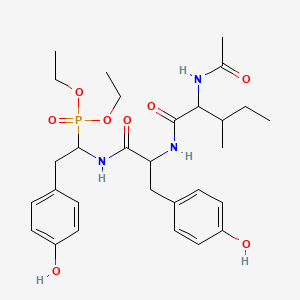
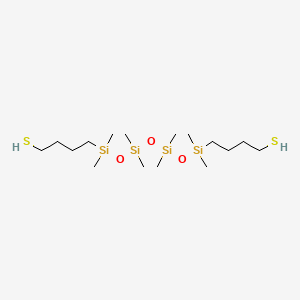
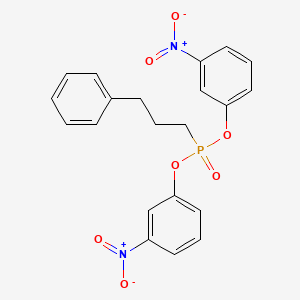
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
